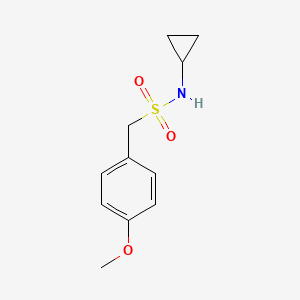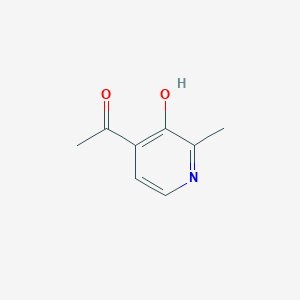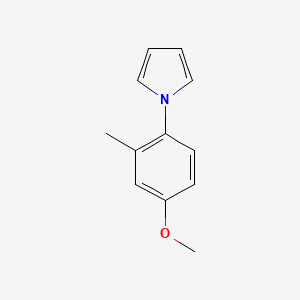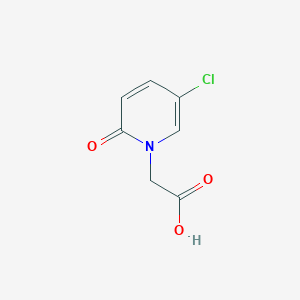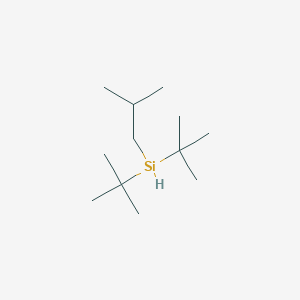
Benzyl 3-(1-(ethylamino)-3-hydroxypropyl)azetidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl 3-(1-(ethylamino)-3-hydroxypropyl)azetidine-1-carboxylate is a synthetic organic compound belonging to the class of azetidines
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-(1-(ethylamino)-3-hydroxypropyl)azetidine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzylamine, ethylamine, and 3-chloropropanol.
Formation of Azetidine Ring: The azetidine ring is formed through a cyclization reaction involving the starting materials. This can be achieved by reacting benzylamine with 3-chloropropanol under basic conditions to form an intermediate, which is then cyclized to form the azetidine ring.
Introduction of Ethylamino Group: The ethylamino group is introduced through a nucleophilic substitution reaction, where ethylamine reacts with the intermediate azetidine compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, optimized reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can be performed on the azetidine ring or the carboxylate group to yield various reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ethylamino group or the benzyl group, leading to the formation of different substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as alkyl halides, amines, and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of reduced azetidine derivatives.
Substitution: Formation of various substituted azetidine derivatives.
Wissenschaftliche Forschungsanwendungen
Benzyl 3-(1-(ethylamino)-3-hydroxypropyl)azetidine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of Benzyl 3-(1-(ethylamino)-3-hydroxypropyl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
- Benzyl 3-(methylamino)azetidine-1-carboxylate
- Benzyl 3-(aminomethyl)azetidine-1-carboxylate
- Methyl 1-Boc-azetidine-3-carboxylate
Comparison:
- Benzyl 3-(methylamino)azetidine-1-carboxylate: Similar structure but with a methylamino group instead of an ethylamino group. This difference can affect its chemical reactivity and biological activity.
- Benzyl 3-(aminomethyl)azetidine-1-carboxylate: Contains an aminomethyl group, which can lead to different chemical properties and potential applications.
- Methyl 1-Boc-azetidine-3-carboxylate: Contains a Boc-protected amino group, making it useful as a protected intermediate in organic synthesis.
Benzyl 3-(1-(ethylamino)-3-hydroxypropyl)azetidine-1-carboxylate stands out due to its unique combination of functional groups, which can impart distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C16H24N2O3 |
|---|---|
Molekulargewicht |
292.37 g/mol |
IUPAC-Name |
benzyl 3-[1-(ethylamino)-3-hydroxypropyl]azetidine-1-carboxylate |
InChI |
InChI=1S/C16H24N2O3/c1-2-17-15(8-9-19)14-10-18(11-14)16(20)21-12-13-6-4-3-5-7-13/h3-7,14-15,17,19H,2,8-12H2,1H3 |
InChI-Schlüssel |
QFGMDCCGZWVAOI-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC(CCO)C1CN(C1)C(=O)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



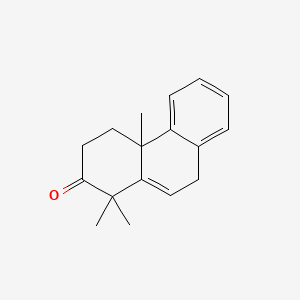
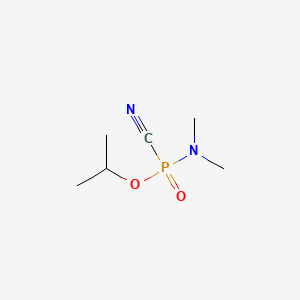

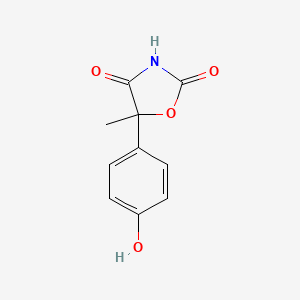
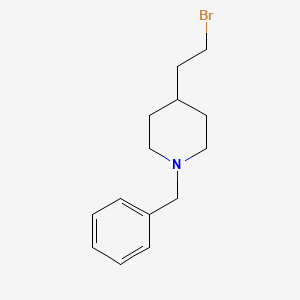
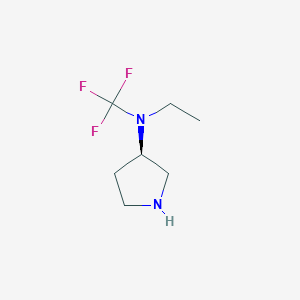
![4-Methoxyspiro[cyclopentane-1,3-indolin]-2-one](/img/structure/B13961042.png)
